5-Bromo-3,3'-bipyridine

描述

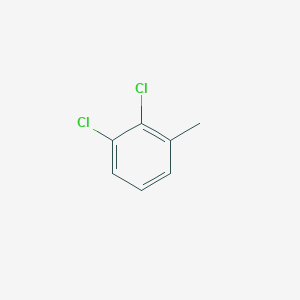

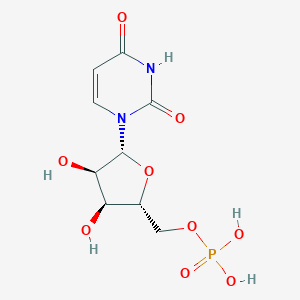

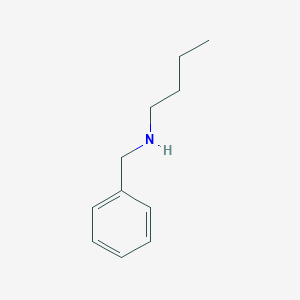

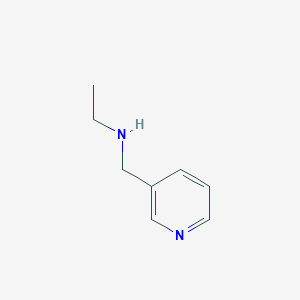

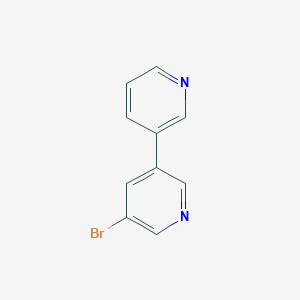

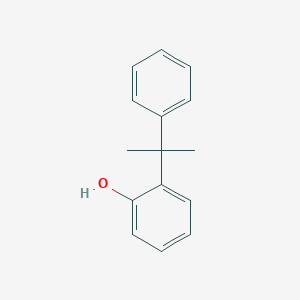

5-Bromo-3,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2 . It has a molecular weight of 235.08 . This compound contains a total of 21 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine(s) .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3,3’-bipyridine includes 2 pyridine rings connected at the 3rd position of each ring . The bromine atom is attached to the 5th position of one of the pyridine rings .Chemical Reactions Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis

5-Bromo-3,3’-bipyridine is a compound with a molecular weight of 235.08 .科学研究应用

Organic Synthesis and Catalysis

5-Bromo-3,3’-bipyridine: is a valuable compound in organic synthesis, particularly in the formation of biologically active molecules and ligands for catalysts . Its structure allows for various coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are pivotal in creating complex organic molecules. The presence of the bromine atom makes it a versatile intermediate for further functionalization and synthesis of more intricate organic structures.

Material Science

In material science, 5-Bromo-3,3’-bipyridine serves as a precursor for the development of functional materials . It is used to synthesize ligands that can form complex molecular topologies, which are integral in creating new materials with specific properties for use in photovoltaics, organic light-emitting diodes (OLEDs), and biodiagnostics.

Medicinal Chemistry

The role of 5-Bromo-3,3’-bipyridine in medicinal chemistry is significant due to its potential in drug design and pharmacological applications . It can be used to synthesize compounds that are of interest for their biological activities, including the development of new therapeutic agents and the study of their interactions with biological targets.

Supramolecular Chemistry

Supramolecular chemistry benefits from the use of 5-Bromo-3,3’-bipyridine in the construction of supramolecular architectures . These structures are built through non-covalent interactions and are essential for the development of molecular machines, sensors, and devices that operate on a molecular level.

Analytical Chemistry

In analytical chemistry, 5-Bromo-3,3’-bipyridine can be utilized as a reagent or a structural motif in the development of analytical methods . Its ability to form complexes with various metals makes it useful in spectrometric analyses and as a component in sensors for detecting specific substances.

Industrial Applications

Industrially, 5-Bromo-3,3’-bipyridine is available for research and development purposes . It is used in the synthesis of compounds that have applications across different industries, including pharmaceuticals, agrochemicals, and electronics.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

未来方向

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . This suggests that there is ongoing research in this field, and we can expect more efficient and diverse methods for the synthesis of bipyridines in the future .

作用机制

Target of Action

Bipyridine and related compounds are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Mode of Action

It’s known that bipyridine compounds strongly coordinate with metal centers, which can affect the catalytic activity and yield in the reaction system .

Biochemical Pathways

Bipyridine derivatives are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Result of Action

Bipyridine and related compounds are known to be starting materials or precursors for a variety of valuable substances, indicating their potential to induce significant molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3,3’-bipyridine. For instance, the safety data sheet for a similar compound, 5-Bromopyrimidine, suggests that it may pose certain hazards under specific conditions .

属性

IUPAC Name |

3-bromo-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNYHNUZYYNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543426 | |

| Record name | 5-Bromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,3'-bipyridine | |

CAS RN |

15862-22-3 | |

| Record name | 5-Bromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)